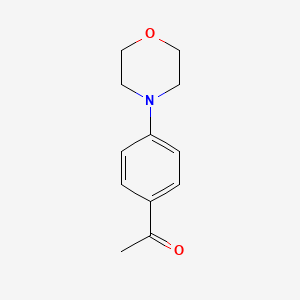

4'-Morpholinoacetophenone

Description

Properties

IUPAC Name |

1-(4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWEDMTPCAESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192967 | |

| Record name | Acetophenone, 4'-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39910-98-0 | |

| Record name | 4′-Morpholinoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39910-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039910980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ32JDU2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Morpholinoacetophenone

Introduction: The Significance of 4'-Morpholinoacetophenone in Modern Chemistry

This compound is a versatile ketone derivative that has garnered significant interest within the realms of pharmaceutical and materials science. Its unique molecular architecture, featuring a morpholine moiety attached to an acetophenone core, imparts a range of desirable physicochemical properties. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including enzyme inhibitors and antiproliferative agents. Furthermore, its application extends to materials science, where it has been utilized in the development of high-performance polymers. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the mechanistic intricacies and practical considerations for researchers, scientists, and professionals in drug development.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations. The most prominent methods include Friedel-Crafts acylation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Buchwald-Hartwig amination. The choice of pathway is often dictated by factors such as the availability of starting materials, desired yield, scalability, and tolerance to various functional groups.

Table 1: Comparative Overview of Synthesis Pathways

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Typical Solvents | General Reaction Conditions | Advantages | Limitations |

| Friedel-Crafts Acylation | N-Phenylmorpholine, Acetyl Chloride/Acetic Anhydride | Lewis Acids (e.g., AlCl3, FeCl3) | Dichloromethane, Carbon Disulfide | Anhydrous, often at low to ambient temperatures | High yields, relatively inexpensive reagents. | Requires stoichiometric amounts of Lewis acid, sensitive to moisture, potential for polysubstitution. |

| Nucleophilic Aromatic Substitution (SNAr) | 4'-Fluoroacetophenone, Morpholine | Base (e.g., K2CO3, Et3N) | DMSO, DMF | Elevated temperatures (e.g., 95-100 °C) | Good functional group tolerance, avoids strong Lewis acids. | Requires an activated aromatic ring with a good leaving group, may require high temperatures and long reaction times. |

| Buchwald-Hartwig Amination | 4'-Bromoacetophenone, Morpholine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu, Cs2CO3) | Toluene, Dioxane | Inert atmosphere, elevated temperatures | Excellent functional group tolerance, broad substrate scope. | Cost of palladium catalyst and ligands, requires careful exclusion of air and moisture. |

I. Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones. In the context of this compound synthesis, this pathway involves the reaction of N-phenylmorpholine with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, such as aluminum chloride (AlCl3), activates the acylating agent to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of N-phenylmorpholine, which is activated by the electron-donating nitrogen atom of the morpholine ring. The morpholine group directs the acylation primarily to the para position due to steric hindrance at the ortho positions and the stabilizing resonance effect at the para position. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final product, this compound.

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

N-Phenylmorpholine

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl3)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (15 mL).[1][2] Cool the mixture to 0°C in an ice/water bath.[1][2]

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (10 mL) and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl3 suspension over 10 minutes.[1]

-

Addition of N-Phenylmorpholine: Dissolve N-phenylmorpholine (1.0 equivalent) in anhydrous dichloromethane (10 mL) and add it to the addition funnel. Add the N-phenylmorpholine solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes.[1][2]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (25 g) and concentrated hydrochloric acid (15 mL) with vigorous stirring.[1][2]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).[1]

-

Washing: Combine the organic layers and wash sequentially with water, two portions of saturated sodium bicarbonate solution, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

II. Nucleophilic Aromatic Substitution (SNAr): A Halogen-Displacement Strategy

Nucleophilic aromatic substitution provides an alternative route to this compound, particularly when starting from a halogenated acetophenone derivative. The reaction of 4'-fluoroacetophenone with morpholine is a common example of this pathway. The presence of the electron-withdrawing acetyl group in the para position activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[3][4] In the first step, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing acetyl group.[5] In the second, typically rapid step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding this compound.[3]

Caption: Mechanism of Nucleophilic Aromatic Substitution for this compound Synthesis.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

4'-Fluoroacetophenone

-

Morpholine

-

Potassium Carbonate (K2CO3)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-fluoroacetophenone (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (1.5 equivalents) in dimethyl sulfoxide.

-

Heating: Heat the reaction mixture to 95-100 °C and maintain this temperature for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

III. Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method is particularly useful for coupling amines with aryl halides that are not sufficiently activated for SNAr reactions. For the synthesis of this compound, this would typically involve the reaction of 4'-bromoacetophenone with morpholine.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps. It begins with the oxidative addition of the aryl halide (4'-bromoacetophenone) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the coordination of the amine (morpholine) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

4'-Bromoacetophenone

-

Morpholine

-

Palladium(II) Acetate (Pd(OAc)2)

-

rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Schlenk flask, condenser, magnetic stirrer, syringe, filtration apparatus, rotary evaporator.

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (3.0 mol%), (±)-BINAP (4.5 mol%), and anhydrous toluene.[8] Stir the mixture for a few minutes.

-

Reactant Addition: To the flask, add 4'-bromoacetophenone (1.0 equivalent), morpholine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) or cesium carbonate (2.0 equivalents).[8]

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-15 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[9]

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent such as ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction and Washing: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of this compound can be successfully accomplished through several well-established methodologies. The choice of the most appropriate pathway—be it the classical Friedel-Crafts acylation, the strategic nucleophilic aromatic substitution, or the versatile Buchwald-Hartwig amination—will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the chemical environment of the target application. Each method offers a unique set of advantages and challenges, and a thorough understanding of their underlying mechanisms is paramount for successful and efficient synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of this valuable chemical intermediate.

References

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Oxford Learning Link. (2021). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Synthesis of 8-Bromoflavone and its Buchwald-Hartwig Reaction. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-chloro-N-methyl-N-phenyl. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Retrieved from [Link]

-

BORIS Portal. (n.d.). Synthesis of Morpholine‐Based Analogs of (−)‐Zampanolide and Their Biological Activity. Retrieved from [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

-

PubMed Central. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Morpholinoacetophenone. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Retrieved from [Link]

-

Scirp.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

-

MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved from [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Publishing Group. (2018, December 4). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.

-

ResearchGate. (2017, May 22). How i can selectively get 4-hydroxy acetophenone ?. Retrieved from [Link]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Morpholinoacetophenone

Foreword: Understanding the "Why" Behind the "What"

In modern drug discovery and materials science, the journey from a candidate molecule to a functional product is paved with data. However, data without context is merely a collection of numbers. As a Senior Application Scientist, my experience has consistently shown that the most profound breakthroughs come not just from knowing a compound's properties, but from understanding why those properties manifest and how they are reliably measured. This guide is structured to provide that deeper insight for 4'-Morpholinoacetophenone, a versatile heterocyclic ketone. We will not follow a rigid checklist of properties; instead, we will build a holistic understanding of the molecule, from its fundamental identity to its practical applications, grounded in the causality of its structure and the integrity of its analytical validation. This document is designed for the discerning researcher who seeks not just to use data, but to comprehend it.

Molecular Identity and Structural Rationale

This compound (CAS No: 39910-98-0) is an aromatic ketone distinguished by the incorporation of a morpholine ring at the para position of the acetophenone core.[1][2] This substitution is not trivial; it is a deliberate structural choice that imbues the molecule with a unique blend of properties. The morpholine moiety, with its ether linkage and tertiary amine, introduces a degree of polarity and a hydrogen bond acceptor site, which significantly influences solubility and biological interactions.[3][4] Concurrently, the acetyl group is a strong electron-withdrawing group, activating the aromatic ring and influencing its reactivity, particularly in synthetic applications.[5] The interplay between the lipophilic phenyl ring and the polar functional groups dictates its behavior in both chemical and biological systems.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical compound is fundamentally defined by its physical properties. These values dictate the conditions required for its storage, handling, reaction, and formulation. The following table summarizes the key physicochemical data for this compound, compiled from verified sources.

| Property | Value | Source(s) |

| CAS Number | 39910-98-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | Yellow to light brown crystalline powder | [2] |

| Melting Point | 96-98 °C | [1][6] |

| Boiling Point | 376.7 °C at 760 mmHg | [7] |

| Water Solubility | 7.6 g/L (Slightly soluble) at 25 °C | [7] |

| Density | 1.113 g/cm³ | [7] |

| LogP (Octanol/Water) | 1.79 | [7] |

The Analytical Workflow: A Self-Validating Protocol

A property is only as reliable as the method used to measure it. A robust analytical workflow ensures that data is not only accurate but also reproducible. The following workflow is designed as a self-validating system, where each step provides a quality check for the next, ensuring the integrity of the final characterization.

Caption: Logical workflow for the physicochemical characterization.

Experimental Protocol: Melting Point Determination (OECD 440/2008 A1 / OECD 102)

Causality: The melting point is a sensitive indicator of purity.[8] Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.[9] This protocol uses the capillary method, a pharmacopeia standard, for its precision and small sample requirement.[10]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered by crushing it gently in an agate mortar.

-

Tamp the open end of a glass capillary tube into the powder until a 2-3 mm column of packed material is formed at the bottom.[9]

-

Tap the capillary on a hard surface to ensure dense packing.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus with a heated metal block.

-

Set the heating rate. For an unknown sample, a rapid preliminary scan (10°C/min) can approximate the melting point.

-

For the formal determination, set a start temperature approximately 10°C below the expected melting point and a ramp rate of 1°C/min to ensure thermal equilibrium.[9]

-

-

Measurement:

-

Insert the packed capillary into the apparatus.

-

Observe the sample through the magnified viewing lens.

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the last solid particle disappears (clear point).

-

-

Reporting:

-

Report the result as a melting range (e.g., 96.5 – 97.5 °C).

-

Perform the measurement in triplicate to ensure reproducibility.

-

Experimental Protocol: Boiling Point Determination (OECD 103)

Causality: The boiling point reflects the energy required to overcome intermolecular forces in the liquid state.[11][12] Given the high boiling point of this compound, methods like differential scanning calorimetry (DSC) or a dynamic method are preferred over standard distillation to avoid thermal decomposition.[13][14]

Methodology (Using DSC):

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the sample into a suitable aluminum DSC pan.

-

Hermetically seal the pan, then pierce the lid with a pinhole to allow vapor to escape. This creates a self-generating atmosphere that ensures the phase transition occurs at ambient pressure.

-

-

Apparatus Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Calibrate the instrument for temperature and heat flow using high-purity standards (e.g., Indium, Zinc).

-

Set the heating program: equilibrate at a temperature well below the expected boiling point, then ramp at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

-

Measurement:

-

Initiate the heating program. The boiling process will be observed as a large endothermic peak on the thermogram.

-

The extrapolated onset temperature of this endotherm is taken as the boiling point.

-

-

Reporting:

-

Report the boiling point along with the ambient pressure at which the measurement was made.

-

Experimental Protocol: Water Solubility (OECD 105 - Flask Method)

Causality: Solubility is governed by the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.[15][16] The flask method is appropriate for substances like this compound with solubility above 10⁻² g/L.[17]

Methodology:

-

Equilibrium Setup:

-

Add an excess amount of this compound to a flask containing high-purity water. The excess solid ensures that saturation is achieved.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 ± 0.5 °C) in a thermostatically controlled shaker bath.

-

Allow the system to equilibrate for at least 24 hours. A preliminary test can help determine the minimum time to reach a plateau in concentration.[15]

-

-

Sample Analysis:

-

After equilibration, allow the mixture to stand undisturbed for at least 24 hours at the same temperature to let suspended solids settle.

-

Carefully withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a syringe filter (validated for non-adsorption of the analyte) is necessary.

-

Quantify the concentration of the dissolved substance in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known standards.

-

-

Reporting:

-

Report the water solubility in g/L or mg/mL at the specified temperature.

-

Perform at least three independent determinations to calculate the mean and standard deviation.

-

Spectroscopic Characterization Protocols

Causality: Spectroscopy provides an unassailable fingerprint of a molecule's structure. NMR elucidates the connectivity of atoms through their nuclear magnetic environments, while IR identifies functional groups based on their vibrational frequencies.

Methodology (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[18][19] Ensure the sample is fully dissolved; filter if any particulate matter is present to prevent magnetic field distortions.

-

Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for a ¹H spectrum are typically sufficient.

-

Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS. Integrate the peaks to determine proton ratios.

Methodology (FT-IR):

-

Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is preferred for solid powders due to its simplicity and minimal sample preparation.[20][21]

-

Ensure the ATR crystal (typically diamond) is clean.

-

Place a small amount of the crystalline powder directly onto the crystal.

-

Apply pressure using the instrument's clamp to ensure firm, uniform contact between the sample and the crystal.

-

-

Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Synthesis Pathway and Application Context

Understanding how a molecule is made and used provides critical context for its physicochemical properties.

Representative Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

A common and efficient route to this compound is the nucleophilic aromatic substitution (SₙAr) of an activated aryl halide, such as 4'-fluoroacetophenone, with morpholine.[5] The fluorine atom is an excellent leaving group, and the para-acetyl group provides the necessary electron-withdrawing character to activate the ring toward nucleophilic attack.[22]

Caption: Synthesis of this compound via SₙAr.

Significance in Medicinal Chemistry and Materials Science

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[3][4] Its inclusion often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[23][24] Consequently, this compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic activities, including anticancer, anti-inflammatory, and analgesic properties.[25] Beyond medicine, its reactivity makes it a useful monomer in polymer science, for instance, in ruthenium-catalyzed step-growth copolymerizations to create novel materials.[6]

Conclusion

This compound is more than the sum of its parts. Its physicochemical properties are a direct consequence of its thoughtful molecular architecture. The electron-withdrawing ketone and the polar, heterocyclic morpholine ring create a molecule with moderate polarity, slight water solubility, a high melting point, and significant potential as a synthetic intermediate. By employing a rigorous, self-validating analytical workflow grounded in authoritative standards like the OECD guidelines, researchers can be confident in the data they generate and leverage it to unlock the full potential of this compound in drug discovery, polymer chemistry, and beyond.

References

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][14]

-

EUROLAB, OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. URL: [Link][13]

-

OECD (2023), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][26][27]

-

Analytice (2020), OECD n°102: Melting point/Melting interval. URL: [Link][28]

-

Essem Compliance, Physical chemical testing studies. URL: [Link][29]

-

LCS Laboratory Inc., Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. URL: [Link][30]

-

University of Calgary, Melting point determination. URL: [Link]

-

GeeksforGeeks (2025), Determination of Boiling Point of Organic Compounds. URL: [Link][11]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][15][31]

-

Chemistry LibreTexts (2022), 6.2B: Step-by-Step Procedures for Boiling Point Determination. URL: [Link][32]

-

FILAB (2023), Solubility testing in accordance with the OECD 105. URL: [Link][17]

-

BYJU'S, Determination Of Melting Point Of An Organic Compound. URL: [Link][33]

-

Situ Biosciences, OECD 105 – Water Solubility. URL: [Link][34]

-

METTLER TOLEDO, Melting Point Determination | Your Guide to Melting Point Analysis. URL: [Link][9]

-

Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. URL: [Link][20]

- Banwell, C. N., & McCash, E. M. (1994). Fundamentals of molecular spectroscopy. McGraw-Hill.

-

University of Rochester, How to Get a Good 1H NMR Spectrum. URL: [Link][18]

-

Iowa State University, NMR Sample Preparation. URL: [Link][35]

-

University of California, Davis, Sample preparation for FT-IR. URL: [Link][36]

-

Chemsrc, 4-Morpholinoacetophenone | CAS#:39910-98-0. URL: [Link][7]

- Bonandi, E., et al. (2017). Morpholine in Medicinal Chemistry. In Comprehensive Medicinal Chemistry III (pp. 379-392). Elsevier.

-

B. A. D'Souza, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. URL: [Link][4]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. URL: [Link][24]

-

Kontogiorgis, C., et al. (2006). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 13(1), 1-13. URL: [Link][25]

- Isse, A. A., & Gennaro, A. (2010). Nucleophilic Aromatic Substitution. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.

-

Boyd, R. J. (2018). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research, 51(6), 1307-1315. URL: [Link][22]

-

Georgia Institute of Technology, Small molecule NMR sample preparation. URL: [Link][19]

-

University of Ottawa, NMR Sample Preparation. URL: [Link]

-

Edinburgh Instruments (2023), Common Sampling Techniques of FTIR Spectroscopy. URL: [Link][21]

Sources

- 1. 4′-吗啉基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Morpholinoacetophenone, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4 -Morpholinoacetophenone 99 39910-98-0 [sigmaaldrich.com]

- 7. 4-Morpholinoacetophenone | CAS#:39910-98-0 | Chemsrc [chemsrc.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. mt.com [mt.com]

- 10. thinksrs.com [thinksrs.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. m.youtube.com [m.youtube.com]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. filab.fr [filab.fr]

- 18. How To [chem.rochester.edu]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. edinst.com [edinst.com]

- 22. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 29. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 30. lcslaboratory.com [lcslaboratory.com]

- 31. oecd.org [oecd.org]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. byjus.com [byjus.com]

- 34. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 35. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 36. eng.uc.edu [eng.uc.edu]

- 37. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide to the Structural Analysis of 4'-Morpholinoacetophenone (CAS 39910-98-0)

Introduction

4'-Morpholinoacetophenone, with the CAS registry number 39910-98-0, is a substituted acetophenone characterized by the presence of a morpholine ring at the para-position of the phenyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its chemical structure, comprising a ketone, an aromatic ring, and a tertiary amine within the morpholine moiety, imparts a unique combination of physicochemical properties and reactivity. A thorough understanding of its three-dimensional structure is paramount for researchers and drug development professionals to predict its behavior, design new derivatives with enhanced properties, and ensure its quality and purity.

This technical guide provides a comprehensive overview of the structural analysis of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and offers field-proven insights into the application of key analytical techniques. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness of the obtained results.

Physicochemical Properties

A foundational understanding of the basic properties of this compound is essential before embarking on a detailed structural analysis.

| Property | Value | Source |

| CAS Number | 39910-98-0 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| Appearance | Yellow to light brown crystalline powder | [3] |

| Melting Point | 96-98 °C | [2] |

| Purity | ≥98.5% (GC) | [3] |

Proposed Synthesis Route

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of a para-haloacetophenone with morpholine. 4'-Fluoroacetophenone is often the preferred starting material due to the high reactivity of the fluorine atom as a leaving group in such reactions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4'-fluoroacetophenone (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add morpholine (1.2 equivalents) and a weak base like potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

The unequivocal structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the morpholine protons, and the acetyl methyl protons. The para-substitution pattern of the aromatic ring leads to a characteristic splitting pattern.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet (d) | 2H | Aromatic protons ortho to the acetyl group |

| ~6.85 | Doublet (d) | 2H | Aromatic protons ortho to the morpholine group |

| ~3.85 | Triplet (t) | 4H | Morpholine protons adjacent to oxygen (-O-CH₂-) |

| ~3.30 | Triplet (t) | 4H | Morpholine protons adjacent to nitrogen (-N-CH₂-) |

| ~2.50 | Singlet (s) | 3H | Acetyl methyl protons (-COCH₃) |

The downfield shift of the protons ortho to the acetyl group is due to the electron-withdrawing nature of the carbonyl group. Conversely, the protons ortho to the morpholine group are shifted upfield due to the electron-donating effect of the nitrogen atom. The morpholine protons are expected to show triplet multiplicity due to coupling with the adjacent methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Carbonyl carbon (C=O) |

| ~154.0 | Aromatic carbon attached to the morpholine nitrogen |

| ~130.5 | Aromatic carbons ortho to the acetyl group |

| ~127.0 | Aromatic carbon attached to the acetyl group |

| ~113.5 | Aromatic carbons ortho to the morpholine group |

| ~66.5 | Morpholine carbons adjacent to oxygen (-O-CH₂) |

| ~47.5 | Morpholine carbons adjacent to nitrogen (-N-CH₂) |

| ~26.0 | Acetyl methyl carbon (-COCH₃) |

The carbonyl carbon is the most downfield signal due to its significant deshielding. The aromatic carbon attached to the nitrogen of the morpholine ring is also significantly downfield due to the electron-donating resonance effect of the nitrogen.

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (morpholine and methyl) |

| ~1670 | Strong | C=O stretch (aromatic ketone) |

| ~1590, ~1510 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-N stretch (aromatic amine) |

| ~1115 | Strong | C-O-C stretch (ether in morpholine) |

The most prominent peak in the IR spectrum will be the strong absorption of the carbonyl group. Its position at a lower wavenumber (~1670 cm⁻¹) compared to a typical aliphatic ketone (~1715 cm⁻¹) is indicative of conjugation with the aromatic ring.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound.

-

Major Fragment Ions:

-

m/z = 190: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 162: Loss of an acetyl radical (•COCH₃) from the molecular ion.

-

m/z = 148: Cleavage of the morpholine ring.

-

m/z = 120: Formation of the 4-aminobenzoyl cation.

-

m/z = 43: Acetyl cation (CH₃CO⁺).

-

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

-

The compound will be vaporized and separated from the solvent and any impurities on the GC column.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

X-ray Crystallography

For a crystalline solid like this compound, single-crystal X-ray diffraction is the gold standard for determining its precise three-dimensional atomic arrangement in the solid state. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

General Workflow for X-ray Crystallography

Caption: General workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent, or by other techniques such as vapor diffusion or slow cooling.[6]

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.[8]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1][3]

-

Eye Protection: Wear safety glasses or goggles.

-

Skin Protection: Wear chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a dust mask.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air.[9][10]

Conclusion

The structural analysis of this compound is a multi-faceted process that leverages the strengths of various analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. For an unambiguous determination of the solid-state structure, single-crystal X-ray crystallography is indispensable. By integrating the data from these complementary methods, researchers can gain a comprehensive and trustworthy understanding of the structure of this compound, which is crucial for its application in research and development.

References

-

Chemistry LibreTexts. Ketone infrared spectra. [Link]

-

PubChem. Acetophenone, 4'-methyl-2-(morpholinoimino)-. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

PubChem. Acetophenone, 4'-(2-morpholinoethoxy)-, hydrochloride. [Link]

-

Canadian Journal of Chemistry. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

-

National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4'-Methylacetophenone, 95%. [Link]

-

Wikipedia. X-ray crystallography. [Link]

Sources

- 1. 4 -Morpholinoacetophenone 99 39910-98-0 [sigmaaldrich.com]

- 2. 4 -Morpholinoacetophenone 99 39910-98-0 [sigmaaldrich.com]

- 3. 4-Morpholinoacetophenone, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic data (NMR, IR, MS) of 4'-Morpholinoacetophenone

An In-depth Technical Guide to the Spectroscopic Characterization of 4'-Morpholinoacetophenone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 39910-98-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3][4][5] Intended for researchers, scientists, and drug development professionals, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation. The methodologies described herein are designed as self-validating systems, providing a robust framework for the characterization of this and related compounds.

Introduction: The Structural Significance of this compound

This compound is a disubstituted benzene derivative featuring an acetyl group and a morpholino group in a para configuration. This unique arrangement of an electron-withdrawing group (acetyl) and a potent electron-donating group (morpholino) creates a highly polarized aromatic system, which profoundly influences its chemical reactivity and spectroscopic properties. Accurate characterization is paramount for its use in synthetic applications, where its purity and structural identity directly impact reaction outcomes and the properties of downstream products.

This guide will systematically deconstruct the spectroscopic signature of this molecule, providing both the data and the scientific rationale behind its interpretation.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the morpholine protons, and the acetyl methyl protons. The electron-donating morpholino group and the electron-withdrawing acetyl group create a highly informative splitting pattern in the aromatic region.

-

Aromatic Region (δ 6.9-7.9 ppm): The para-substitution results in two distinct, mutually coupled doublets, characteristic of an AA'BB' system.

-

The protons ortho to the electron-donating morpholino group (adjacent to the nitrogen) are shielded and appear upfield (lower δ value).

-

The protons ortho to the electron-withdrawing acetyl group are deshielded and appear downfield (higher δ value).

-

-

Morpholine Region (δ 3.3-3.9 ppm): The morpholine ring contains two sets of chemically non-equivalent methylene (CH₂) protons.[6]

-

The protons adjacent to the nitrogen (N-CH₂) typically appear around δ 3.3-3.4 ppm.

-

The protons adjacent to the oxygen (O-CH₂) are more deshielded and appear further downfield, typically around δ 3.8-3.9 ppm.[6] Both signals usually appear as triplets due to coupling with their neighbors.

-

-

Acetyl Methyl Region (δ ~2.5 ppm): The three protons of the methyl group attached to the carbonyl carbon give rise to a sharp singlet.

Table 1: Summary of ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.88 | Doublet | 2H | Aromatic H (ortho to -COCH₃) |

| ~6.89 | Doublet | 2H | Aromatic H (ortho to Morpholine) |

| ~3.85 | Triplet | 4H | Morpholine H (-O-CH₂-) |

| ~3.32 | Triplet | 4H | Morpholine H (-N-CH₂-) |

| ~2.52 | Singlet | 3H | Acetyl H (-COCH₃) |

Data synthesized from representative spectra in CDCl₃.[7]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton. The key feature is the downfield shift of the carbonyl carbon.

-

Carbonyl Carbon (δ ~196.5 ppm): This is the most downfield signal, characteristic of a ketone carbonyl carbon conjugated with an aromatic ring.[8]

-

Aromatic Carbons (δ 113-155 ppm): Four distinct signals are expected for the aromatic carbons due to the plane of symmetry. The carbon attached to the nitrogen (C-N) is shifted significantly downfield, while the carbon attached to the acetyl group (C-CO) is also deshielded.

-

Morpholine Carbons (δ ~47 ppm and ~66 ppm): The carbons adjacent to the nitrogen appear around δ 47 ppm, while the carbons adjacent to the more electronegative oxygen are further downfield at ~66 ppm.

-

Acetyl Methyl Carbon (δ ~26.4 ppm): This signal appears in the typical aliphatic region.

Table 2: Summary of ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~196.5 | Carbonyl C (C=O) |

| ~154.5 | Aromatic C (ipso, attached to N) |

| ~130.6 | Aromatic C (ortho to -COCH₃) |

| ~127.5 | Aromatic C (ipso, attached to -COCH₃) |

| ~113.5 | Aromatic C (ortho to Morpholine) |

| ~66.5 | Morpholine C (-O-CH₂) |

| ~47.5 | Morpholine C (-N-CH₂) |

| ~26.4 | Acetyl C (-CH₃) |

Data synthesized from representative spectra.[8][9]

Experimental Protocol: NMR Data Acquisition

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for moderately polar compounds and its single, easily identifiable solvent peak (δ 7.26 for ¹H, δ 77.16 for ¹³C).[10] Tetramethylsilane (TMS) is used as the internal standard (δ 0.00) because it is chemically inert and its signal does not overlap with most organic proton signals.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic and morpholine multiplets.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle to ensure quantitative integration without saturating the signals.

-

Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify signals to singlets.

-

Set the spectral width to cover 0-220 ppm.

-

Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a very strong carbonyl stretch and characteristic bands for the aromatic and morpholine moieties.

-

C=O Stretch (1660-1680 cm⁻¹): The most intense and diagnostic peak in the spectrum is the carbonyl stretch of the ketone. Its position is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[11][12] The electron-donating effect of the para-morpholino group further enhances this resonance effect, shifting the peak to an even lower wavenumber compared to unsubstituted acetophenone (~1685 cm⁻¹).[11]

-

Aromatic C=C Stretches (1590-1610 cm⁻¹ and 1480-1520 cm⁻¹): These sharp, medium-to-strong absorptions are characteristic of the benzene ring.

-

C-N Stretch (~1330 cm⁻¹): Aromatic amine C-N stretching vibrations are typically observed in this region.

-

C-O-C Stretch (~1115 cm⁻¹): A strong, distinct band corresponding to the asymmetric C-O-C stretch of the morpholine ether linkage is expected.

-

Aromatic C-H Bending (810-840 cm⁻¹): A strong out-of-plane bending vibration in this region is highly indicative of 1,4-disubstitution (para) on a benzene ring.

Table 3: Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1665 | Strong, Sharp | C=O Stretch (Aryl Ketone, Conjugated) |

| ~1600 | Strong, Sharp | Aromatic C=C Stretch |

| ~1515 | Strong, Sharp | Aromatic C=C Stretch |

| ~1330 | Medium | Aromatic C-N Stretch |

| ~1240 | Strong | Aryl-O Stretch / Asymmetric C-N-C Stretch |

| ~1115 | Strong | Asymmetric C-O-C Ether Stretch |

| ~825 | Strong | Aromatic C-H Out-of-Plane Bend (para-subst.) |

Data synthesized from representative ATR-IR spectra.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Causality: ATR is the preferred technique for solid samples as it requires minimal sample preparation and eliminates the need for making KBr pellets. The sample is placed in direct contact with a high-refractive-index crystal (typically diamond or zinc selenide), and the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample.[12]

-

Instrument Setup: Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (CO₂, H₂O).

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in transmittance or absorbance units.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues for structural confirmation.

Analysis of the Mass Spectrum

The Electron Ionization (EI) mass spectrum of this compound will show a clear molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙) Peak (m/z 205): The molecular weight of C₁₂H₁₅NO₂ is 205.26 g/mol .[13] The peak at m/z 205 corresponds to the intact molecule that has lost one electron.[14] Its presence confirms the molecular formula.

-

Base Peak (m/z 190): The most abundant ion in the spectrum is typically formed by the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion via alpha-cleavage. This results in a stable acylium ion.

-

Other Key Fragments:

-

m/z 162: Loss of an acetyl radical (•COCH₃, 43 Da) from the molecular ion.

-

m/z 148: Fragmentation involving the morpholine ring, possibly through the loss of a C₂H₄O fragment.

-

m/z 120: A fragment corresponding to the [M - morpholine]⁺ ion.

-

m/z 43: The acetyl cation ([CH₃CO]⁺), a common fragment for methyl ketones.[15][16]

-

Table 4: Summary of Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Identity |

|---|---|

| 205 | [M]⁺˙ (Molecular Ion) |

| 190 | [M - CH₃]⁺ (Base Peak) |

| 162 | [M - COCH₃]⁺ |

| 148 | [M - C₂H₄O]⁺˙ |

| 120 | [M - C₄H₈NO]⁺ |

| 43 | [CH₃CO]⁺ |

Data synthesized from representative EI-MS spectra.[14]

Proposed Fragmentation Pathway

The fragmentation is initiated by the ionization of the molecule. The primary fragmentation events are alpha-cleavage adjacent to the carbonyl group and cleavages within the morpholine ring.

Caption: Key EI Fragmentation Pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an ideal technique for analyzing volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound. Electron Ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns that are comparable to library spectra.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: Inject 1 µL of the solution into the GC, typically set to 250°C with a split ratio of 50:1 to avoid column overloading.

-

Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Interface Temperature: Set the GC-MS transfer line temperature to 280°C to prevent sample condensation.

-

Ion Source: Use an EI source operating at 70 eV, with the source temperature at 230°C.

-

Mass Analyzer: Scan a mass range of m/z 40-400 to capture the molecular ion and all significant fragments.

-

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous and detailed structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and substitution pattern, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation behavior. The protocols and interpretations presented in this guide offer a robust and scientifically-grounded approach for the characterization of this important chemical entity, ensuring high confidence in its identity and purity for all research and development applications.

References

-

K. S. Dhami and J. B. Stothers. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. Available at: [Link]

-

SpectraBase. (2025). This compound. Wiley-VCH GmbH. Available at: [Link]

-

SpectraBase. (2025). This compound Mass Spectrum (GC). Wiley-VCH GmbH. Available at: [Link]

-

SpectraBase. (2025). This compound 1H NMR Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. StudyRaid. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for "Aerobic oxidation of olefins into carbonyl compounds catalyzed by a reusable catalyst of Fe2O3-supported nano-gold". Organic & Biomolecular Chemistry. Available at: [Link]

-

H. M. Fales, G. W. A. Milne, and N. C. Law. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

Sources

- 1. 39910-98-0 | 4-Morpholinoacetophenone | Tetrahedron [thsci.com]

- 2. 4-Morpholinoacetophenone | CAS#:39910-98-0 | Chemsrc [chemsrc.com]

- 3. 4′-吗啉基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4 -Morpholinoacetophenone 99 39910-98-0 [sigmaaldrich.com]

- 5. 4-MORPHOLINOACETOPHENONE CAS#: 39910-98-0 [m.chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. app.studyraid.com [app.studyraid.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. asdlib.org [asdlib.org]

- 16. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

Unlocking the Therapeutic Promise of 4'-Morpholinoacetophenone: A Technical Guide for Drug Discovery

An In-depth Exploration of a Versatile Scaffold for Novel Pharmacological Agents

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction: In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a foundational element for a diverse array of pharmacologically active compounds. Within this class, 4'-Morpholinoacetophenone emerges as a particularly compelling starting point for drug discovery and development. Its unique structural amalgamation of a rigid phenyl ring, a reactive ketone group, and a flexible morpholine moiety bestows upon it a chemical versatility that has been adeptly exploited to generate derivatives with significant therapeutic potential. This technical guide provides a comprehensive analysis of the known and potential pharmacological activities of this compound, offering a roadmap for researchers, scientists, and drug development professionals to harness its full therapeutic promise. We will delve into its burgeoning role in oncology, its potential as an anti-inflammatory agent, and its promise in combating microbial infections, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

Anticancer Potential: A Scaffold for Proliferation Inhibitors

The most extensively explored therapeutic avenue for this compound is its use as a precursor for potent anticancer agents. The morpholine ring, in particular, has been identified as a key pharmacophore that can enhance the efficacy and pharmacokinetic properties of various anticancer compounds.

Chalcones Derived from this compound: Inducers of Apoptosis

A significant body of research has focused on the synthesis of chalcones incorporating the this compound backbone. These α,β-unsaturated ketones have demonstrated notable antiproliferative activity against a range of cancer cell lines.

The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation reaction between this compound and various substituted benzaldehydes. This straightforward synthetic route allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Table 1: Antiproliferative Activity of Chalcone Derivatives of this compound

| Compound ID | Cell Line | IC50 (µg/mL) | Reference |

| Compound 4 | HeLa | 7.74 | [1] |

| Compound 5 | HeLa | 6.10 | [1] |

| Compound 3 | C6 | 12.80 | [1] |

| Compound 6 | C6 | 4.16 | [1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that substitutions on the benzaldehyde ring significantly influence the cytotoxic potency of the resulting chalcone.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The anticancer effects of many morpholine-containing compounds, including derivatives of this compound, are often attributed to their ability to modulate critical cell signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

The morpholine moiety has been shown to be a crucial structural feature for potent PI3K inhibition. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the PI3K enzyme, thereby blocking its activity. This inhibition prevents the downstream activation of Akt, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Caption: A streamlined workflow for the in vitro screening of iNOS inhibitors.

Antimicrobial Activity: A Broad-Spectrum Potential

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The morpholine nucleus is a component of several clinically used antibiotics and has been incorporated into numerous synthetic compounds with a broad spectrum of antimicrobial activity. This makes this compound an attractive scaffold for the development of novel anti-infective agents.

Spectrum of Activity

Derivatives of morpholine have demonstrated activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. [2][3][4][5] Table 3: Antimicrobial Activity of Morpholine Derivatives

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Morpholine derivative | M. smegmatis | 15.6 | [2] |

| Morpholine derivative | C. albicans | 500 | [2] |

| Bis-morpholine triazine | S. aureus | 50 | [5] |

| Bis-morpholine triazine | E. coli | 400 | [5] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The data suggests that the morpholine moiety can be a key contributor to the antimicrobial efficacy of a compound, and further exploration of this compound derivatives in this area is warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent. [6][7][8][9][10] Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound derivative

-

96-well microplate

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

This compound has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The ease of its chemical modification, coupled with the favorable pharmacological properties imparted by the morpholine moiety, makes it an attractive starting point for the development of novel therapeutics.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound itself to fully elucidate its intrinsic pharmacological profile.

-

Expansion of Chemical Diversity: Synthesizing and screening a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties for each therapeutic area.

-

Mechanistic Studies: Delving deeper into the molecular mechanisms of action to identify novel targets and pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Progressing the most promising derivatives into preclinical animal models to evaluate their efficacy and safety profiles.

By continuing to explore the rich chemical space around the this compound core, the scientific community is well-positioned to unlock new and effective treatments for a range of human diseases.

References

- [Reference 1 for PI3K/Akt signaling p

- [Reference 2 for PI3K/Akt signaling p

-

Heiran, R., Jarahpour, A., Gholami, M., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091. [Link]